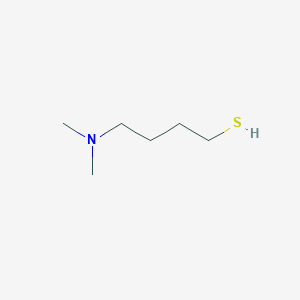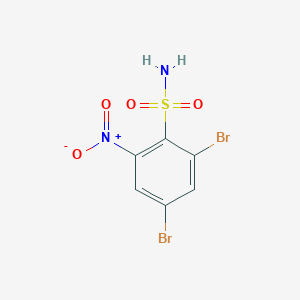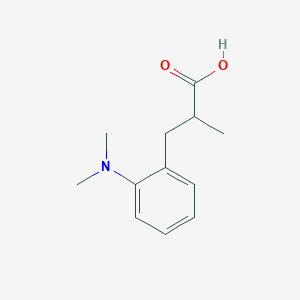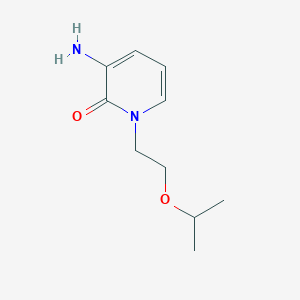
5-Bromo-2-(piperidin-3-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(piperidin-3-yl)thiazole: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol
This compound features a thiazole ring fused with a piperidine ring, and the bromine atom is positioned at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Bromo-2-(piperidin-3-yl)thiazole. One common method involves the reaction of 2-amino-5-bromothiazole with piperidine under appropriate conditions. The bromine substitution occurs selectively at the 5-position of the thiazole ring.
Industrial Production Methods: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Chemischer Reaktionen
Reactivity: 5-Bromo-2-(piperidin-3-yl)thiazole can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Functional groups within the molecule may be oxidized or reduced.
Ring-Closure Reactions: The piperidine and thiazole rings can participate in cyclization reactions.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or base-catalyzed cyclization.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while bromination could lead to a dibromo derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore the reactivity of 5-Bromo-2-(piperidin-3-yl)thiazole in synthetic chemistry, designing novel derivatives for drug discovery and materials science.
Biology and Medicine:Antiviral Activity: Analogues of this compound have shown inhibitory effects against influenza viruses.
Fungicidal Properties: The title compound exhibited good fungicidal activity.
Industry: The compound’s unique structure may find applications in the development of agrochemicals, pharmaceuticals, or materials.
Wirkmechanismus
The precise mechanism of action remains an active area of research. its biological effects likely involve interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While 5-Bromo-2-(piperidin-3-yl)thiazole is unique due to its specific substitution pattern, it shares similarities with other thiazole-containing compounds. Further comparative studies would reveal its distinct features.
Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may uncover additional uses and mechanisms
Eigenschaften
IUPAC Name |
5-bromo-2-piperidin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAMRAQMICEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)




![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

